molecular formula C12H9ClO3S B238910 4-(3'-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen CAS No. 10083-53-1

4-(3'-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen

Cat. No. B238910
CAS RN: 10083-53-1
M. Wt: 269.4 g/mol
InChI Key: RDBMZAMQBNYOIJ-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3'-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as MPTP and has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.

Mechanism Of Action

The mechanism of action of MPTP involves its conversion to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ then enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.

Biochemical And Physiological Effects

MPTP has a range of biochemical and physiological effects that make it a valuable tool for researchers. These effects include the selective destruction of dopamine-producing neurons, the induction of oxidative stress, and the production of reactive oxygen species. MPTP has also been shown to cause changes in the expression of genes involved in inflammation and cell death.

Advantages And Limitations For Lab Experiments

The advantages of using MPTP in lab experiments include its selectivity for dopamine-producing neurons, its ability to induce symptoms similar to those seen in Parkinson's disease, and its well-established synthesis method. However, there are also limitations to using MPTP, including its toxicity and the fact that it does not fully recapitulate the complex pathophysiology of Parkinson's disease.

Future Directions

There are many potential future directions for research involving MPTP. These include the development of new treatments for Parkinson's disease based on an improved understanding of the mechanisms underlying the disease, the use of MPTP as a tool for studying other neurodegenerative diseases, and the development of new methods for synthesizing MPTP and related compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPTP and to develop new methods for mitigating its toxicity.

Synthesis Methods

The synthesis of MPTP involves the condensation of 3-methylaminopropiophenone with 2,3-dihydrothiophene in the presence of an acid catalyst. The resulting product is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. This synthesis method has been well-established and has been used by researchers for many years.

Scientific Research Applications

MPTP has been used extensively in scientific research as a tool for studying the dopaminergic system in the brain. This compound is a potent neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra, leading to symptoms similar to those seen in Parkinson's disease. This makes MPTP a valuable tool for studying the mechanisms underlying this disease and for developing new treatments.

properties

CAS RN

10083-53-1

Product Name

4-(3'-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen

Molecular Formula

C12H9ClO3S

Molecular Weight

269.4 g/mol

IUPAC Name

(3E)-N-methyl-3-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)propan-1-amine

InChI

InChI=1S/C17H19NS/c1-18-11-4-7-15-14-6-3-2-5-13(14)8-9-17-16(15)10-12-19-17/h2-3,5-7,10,12,18H,4,8-9,11H2,1H3/b15-7+

InChI Key

RDBMZAMQBNYOIJ-VIZOYTHASA-N

Isomeric SMILES

CNCC/C=C\1/C2=C(CCC3=CC=CC=C31)SC=C2

SMILES

CNCCC=C1C2=C(CCC3=CC=CC=C31)SC=C2

Canonical SMILES

CNCCC=C1C2=C(CCC3=CC=CC=C31)SC=C2

Other CAS RN

46962-44-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.